

# Physical and chemical properties of 2-Acetamido-5-bromobenzoic acid

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## Compound of Interest

Compound Name: 2-Acetamido-5-bromobenzoic acid

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## An In-depth Technical Guide to 2-Acetamido-5-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Acetamido-5-bromobenzoic acid**, a compound of interest in various fields of chemical and pharmaceutical research. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and presents visual representations of its chemical structure and synthetic pathway.

## Core Properties of 2-Acetamido-5-bromobenzoic Acid

**2-Acetamido-5-bromobenzoic acid**, also known as N-Acetyl-5-bromoanthranilic acid, is a derivative of benzoic acid with the chemical formula  $C_9H_8BrNO_3$ .<sup>[1]</sup> Its structure features an acetamido group and a bromine atom substituted on the benzene ring, ortho and para to the carboxylic acid group, respectively.

## Physical and Chemical Data Summary

The following tables provide a structured summary of the key physical and chemical properties of **2-Acetamido-5-bromobenzoic acid**.

Identifier	Value
IUPAC Name	2-acetamido-5-bromobenzoic acid[1]
Synonyms	N-Acetyl-5-bromoanthranilic acid, 2-(acetylamino)-5-bromobenzoic acid, 5-bromo-2-acetamidobenzoic acid[1]
CAS Number	38985-79-4[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO <sub>3</sub> [1]
Molecular Weight	258.07 g/mol [1]
Appearance	White to off-white crystalline powder

Property	Value	Notes
Melting Point	222-223 °C	
Boiling Point	457.8 °C at 760 mmHg	
Solubility (water)	log10WS = -2.90	Calculated value, indicating low water solubility.[2]
Octanol/Water Partition Coefficient (logP)	2.106	Calculated value, suggesting moderate lipophilicity.[2]
pKa	~4	Estimated based on the pKa of 2-acetamidobenzoic acid (4.09) and 5-bromoanthranilic acid (predicted 4.55).[3] An experimental value is not readily available.

## Experimental Protocols

### Synthesis of 2-Acetamido-5-bromobenzoic Acid

A common method for the synthesis of **2-Acetamido-5-bromobenzoic acid** is the N-acetylation of 2-amino-5-bromobenzoic acid using acetic anhydride.

#### Materials:

- 2-amino-5-bromobenzoic acid
- Acetic anhydride
- Glacial acetic acid (optional, as solvent)
- Water
- Ice

#### Procedure:

- In a round-bottom flask, dissolve 2-amino-5-bromobenzoic acid in a minimal amount of glacial acetic acid. If the starting material is soluble in acetic anhydride, glacial acetic acid can be omitted.
- Cool the solution in an ice bath.
- Slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride to the cooled solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product and quench any unreacted acetic anhydride.
- Collect the solid product by vacuum filtration.
- Wash the crude product with cold water to remove any acetic acid and other water-soluble impurities.
- Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure **2-Acetamido-5-bromobenzoic acid**.

- Dry the purified product under vacuum.

## Spectroscopic Analysis

### Infrared (IR) Spectroscopy:

- Method: A sample of **2-Acetamido-5-bromobenzoic acid** can be analyzed using an FTIR spectrometer. The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- Expected Signals: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad,  $\sim 2500\text{--}3300\text{ cm}^{-1}$ ), the N-H stretch of the amide ( $\sim 3300\text{ cm}^{-1}$ ), the C=O stretch of the carboxylic acid ( $\sim 1700\text{ cm}^{-1}$ ), the C=O stretch of the amide (Amide I band,  $\sim 1650\text{ cm}^{-1}$ ), and the N-H bend of the amide (Amide II band,  $\sim 1550\text{ cm}^{-1}$ ). Aromatic C-H and C=C stretching and bending vibrations will also be present.

### Mass Spectrometry:

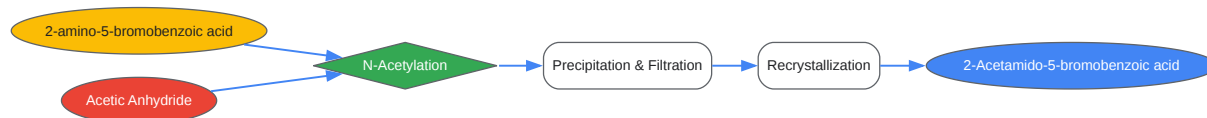
- Method: Mass spectral data can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
- Expected Fragmentation: In EI-MS, the molecular ion peak  $[M]^+$  should be observed at  $m/z$  corresponding to the molecular weight. Common fragmentation patterns may include the loss of an acetyl group, a hydroxyl group, or a bromine atom.

## Visualizations

### Chemical Structure of 2-Acetamido-5-bromobenzoic Acid

Caption: Chemical structure of **2-Acetamido-5-bromobenzoic acid**.

### Synthetic Workflow for 2-Acetamido-5-bromobenzoic Acid



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Caption: Synthetic workflow for **2-Acetamido-5-bromobenzoic acid**.

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## References

- 1. 2-Acetamido-5-bromobenzoic Acid | C<sub>9</sub>H<sub>8</sub>BrNO<sub>3</sub> | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetamino-5-bromobenzoic acid (CAS 38985-79-4) - Chemical & Physical Properties by Cheméo [cheméo.com]
- 3. chembk.com [chembk.com]
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